2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Functionalization of the Phenyl Ring: The 3,5-dimethylphenyl group can be added through Friedel-Crafts alkylation or similar reactions.
Final Coupling and Functionalization: The N-propyl group and carboxamide functionality can be introduced in the final steps through amide bond formation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: A closely related compound without the N-propyl group.
4-oxo-3,4-dihydroquinazoline derivatives: A broader class of compounds with similar core structures but different substituents.
Uniqueness
The unique combination of substituents in 2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide may confer specific biological activities or chemical properties that distinguish it from other quinazoline derivatives.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c1-4-10-29-25(32)20-8-9-23-24(15-20)30-27(34-16-19-6-5-7-21(28)14-19)31(26(23)33)22-12-17(2)11-18(3)13-22/h5-9,11-15H,4,10,16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGLIXOTONANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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